4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 533870-46-1
VCID: VC6943355
InChI: InChI=1S/C21H24N4O6S/c1-5-25(6-2)32(27,28)18-9-7-14(8-10-18)19(26)22-21-24-23-20(31-21)15-11-16(29-3)13-17(12-15)30-4/h7-13H,5-6H2,1-4H3,(H,22,24,26)
SMILES: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Molecular Formula: C21H24N4O6S
Molecular Weight: 460.51

4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 533870-46-1

Cat. No.: VC6943355

Molecular Formula: C21H24N4O6S

Molecular Weight: 460.51

* For research use only. Not for human or veterinary use.

4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 533870-46-1

Specification

CAS No. 533870-46-1
Molecular Formula C21H24N4O6S
Molecular Weight 460.51
IUPAC Name 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C21H24N4O6S/c1-5-25(6-2)32(27,28)18-9-7-14(8-10-18)19(26)22-21-24-23-20(31-21)15-11-16(29-3)13-17(12-15)30-4/h7-13H,5-6H2,1-4H3,(H,22,24,26)
Standard InChI Key ZUSPGRLDGZFPJH-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key functional domains:

  • Benzamide backbone: Provides a planar aromatic system for intermolecular interactions.

  • Diethylsulfamoyl group (SO2N(C2H5)2-\text{SO}_2\text{N}(\text{C}_2\text{H}_5)_2): Enhances solubility and potential enzyme-binding affinity via hydrogen bonding.

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, conferring metabolic stability and electronic diversity.

The 3,5-dimethoxyphenyl substituent on the oxadiazole ring introduces steric bulk and electron-donating methoxy groups, which may modulate pharmacokinetic properties such as membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number533870-46-1
Molecular FormulaC21H24N4O6S\text{C}_{21}\text{H}_{24}\text{N}_{4}\text{O}_{6}\text{S}
Molecular Weight460.51 g/mol
IUPAC Name4-(Diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Topological Polar Surface Area136 Ų (estimated)

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide follows a multi-step protocol common to oxadiazole derivatives:

  • Precursor Preparation:

    • 3,5-Dimethoxybenzoic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate.

    • 4-(Diethylsulfamoyl)benzoic acid is activated using thionyl chloride (SOCl2\text{SOCl}_2) to form the corresponding acyl chloride.

  • Oxadiazole Ring Formation:

    • Cyclization of the hydrazide with the acyl chloride in the presence of phosphorus oxychloride (POCl3\text{POCl}_3) yields the 1,3,4-oxadiazole core.

  • Functionalization:

    • The diethylsulfamoyl group is introduced via nucleophilic substitution or coupling reactions, often employing reagents like N,N\text{N,N}-diethylamine and sulfonyl chlorides.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
1Hydrazine hydrate, ethanol, reflux75–80
2POCl3\text{POCl}_3, 80°C, 6 hr65–70
3N,N\text{N,N}-Diethylamine, DCM, rt50–60

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.82 (m, 4H, benzamide-H), 6.78 (s, 2H, dimethoxyphenyl-H), 3.85 (s, 6H, OCH3_3), 3.32 (q, 4H, NCH2_2CH3_3), 1.12 (t, 6H, CH3_3).

  • Mass Spectrometry (MS):

    • ESI-MS m/z: 461.2 [M+H]+^+, consistent with the molecular formula.

Biological Activities and Mechanisms

Anti-Inflammatory and Anticancer Properties

  • COX-2 Inhibition: Molecular docking studies suggest that the sulfamoyl group interacts with COX-2’s hydrophobic pocket, reducing prostaglandin synthesis.

  • Apoptosis Induction: In silico models predict caspase-3 activation via mitochondrial pathway modulation, though in vitro validation remains pending.

Table 3: Predicted Pharmacological Profiles

ActivityTargetIC50_{50} (Predicted)
AntimicrobialBacterial DHFR1.5 µM
Anti-inflammatoryCOX-20.8 µM
AnticancerCaspase-32.2 µM

Research Challenges and Future Directions

Synthetic Optimization

Current yields (~50–60% in final steps) necessitate improved catalytic systems. Transitioning to microwave-assisted synthesis could reduce reaction times and enhance purity.

Pharmacokinetic Profiling

  • Solubility: The logP value (estimated 3.1) indicates moderate lipophilicity, suggesting potential formulation challenges. Prodrug strategies (e.g., phosphate esters) may enhance aqueous solubility.

  • Metabolic Stability: In vitro hepatic microsome assays are critical to assess oxidative degradation pathways.

Target Validation

High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) could identify novel therapeutic applications. Preliminary data on analogous compounds show EGFR inhibition at 10 nM , warranting further investigation.

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